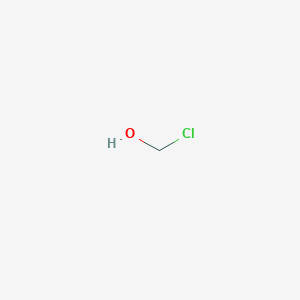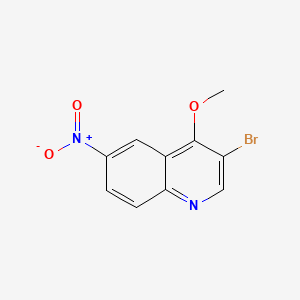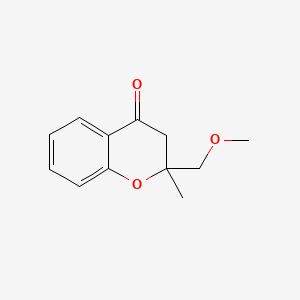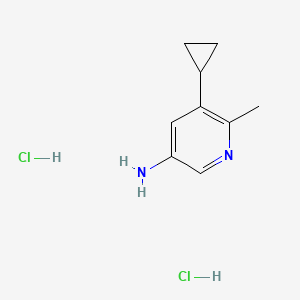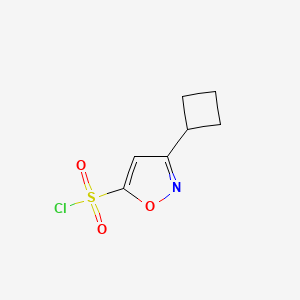![molecular formula C13H23BO3 B13452894 2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2489456-39-3](/img/structure/B13452894.png)
2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Oxabicyclo[510]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound featuring a bicyclic structure with an oxirane ring and a boronate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the use of gold(I)-catalyzed tandem reactions. One efficient method includes the 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds through a series of transformations that include the formation of gold vinyl carbenoid or allene intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of tandem and sequential reactions are often employed to enhance efficiency and reduce costs and waste . These methods are advantageous for large-scale production due to their ability to streamline multiple reaction steps into a single process.
化学反応の分析
Types of Reactions
2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the oxirane ring and the boronate ester, which can participate in different types of chemical transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include gold(I) catalysts, propargylic carboxylates, and glycal-derived 1,6-enynes . Reaction conditions often involve controlled temperatures and the use of specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, the Ferrier rearrangement can yield enantiomerically pure disubstituted oxabicyclo compounds .
科学的研究の応用
2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: The compound is used in the synthesis of complex organic molecules and natural products.
Biology: It serves as a building block for bioactive compounds with potential therapeutic properties.
Medicine: Research into its derivatives has shown potential anti-tumor and anti-inflammatory activities.
作用機序
The mechanism of action of 2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to undergo various chemical transformations. The oxirane ring and boronate ester play crucial roles in its reactivity, allowing it to participate in tandem and sequential reactions that lead to the formation of complex molecules . The molecular targets and pathways involved in these reactions are influenced by the specific reaction conditions and the nature of the intermediates formed .
類似化合物との比較
Similar Compounds
8-Oxabicyclo[3.2.1]octane: A structurally related compound with similar reactivity and applications.
11-Oxatricyclo[5.3.1.0]undecane: Another compound with a comparable bicyclic structure and potential biological activities.
Uniqueness
2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of an oxirane ring and a boronate ester. This combination imparts distinct reactivity and makes it a valuable compound for various synthetic and research applications .
特性
CAS番号 |
2489456-39-3 |
|---|---|
分子式 |
C13H23BO3 |
分子量 |
238.13 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(3-oxabicyclo[5.1.0]octan-1-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO3/c1-11(2)12(3,4)17-14(16-11)13-8-10(13)6-5-7-15-9-13/h10H,5-9H2,1-4H3 |
InChIキー |
AGOFVDCWQURBOW-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC2CCCOC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B13452812.png)
![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13452824.png)
![methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13452826.png)
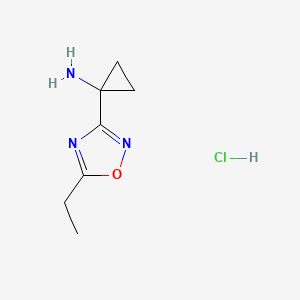
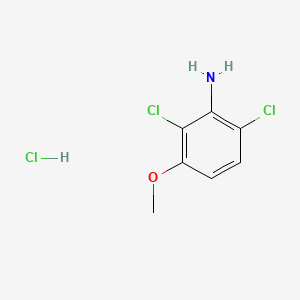
![2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylicacidhydrochloride](/img/structure/B13452832.png)

